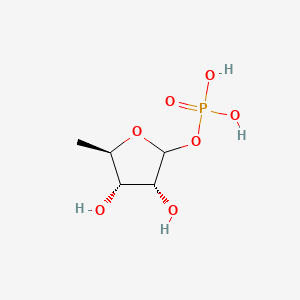
5-Deoxyribose 1-phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Deoxyribose 1-phosphate is a derivative of ribose, a five-carbon sugar, where the hydroxyl group at the fifth carbon is replaced by a hydrogen atom. This compound is a key intermediate in various biochemical pathways, particularly in the metabolism of nucleosides and nucleotides. It plays a crucial role in the salvage pathways of nucleotides, which are essential for DNA and RNA synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Deoxyribose 1-phosphate can be synthesized through enzymatic reactions involving deoxyribose-phosphate aldolase. This enzyme catalyzes the reversible aldol reaction between acetaldehyde and glyceraldehyde-3-phosphate to produce this compound . The reaction conditions typically involve a buffered aqueous solution at a neutral pH, with the presence of cofactors such as magnesium ions to stabilize the enzyme activity .
Industrial Production Methods
Industrial production of this compound often employs whole-cell biocatalysts. For instance, bacteria such as Erwinia carotovora can be used to produce this compound from glucose through a series of enzymatic steps. This method is advantageous due to its cost-effectiveness and environmental friendliness .
Análisis De Reacciones Químicas
Types of Reactions
5-Deoxyribose 1-phosphate undergoes several types of chemical reactions, including:
Aldol Reactions: Catalyzed by deoxyribose-phosphate aldolase, leading to the formation of glyceraldehyde-3-phosphate and acetaldehyde.
Phosphorylation: Conversion to 5-deoxyribulose 1-phosphate by specific kinases.
Isomerization: Conversion to 5-deoxyribulose 1-phosphate by isomerases.
Common Reagents and Conditions
Common reagents used in these reactions include acetaldehyde, glyceraldehyde-3-phosphate, and various cofactors such as magnesium ions. The reactions typically occur under mild aqueous conditions at neutral pH .
Major Products
The major products formed from these reactions include glyceraldehyde-3-phosphate, acetaldehyde, and 5-deoxyribulose 1-phosphate .
Aplicaciones Científicas De Investigación
5-Deoxyribose 1-phosphate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-deoxyribose 1-phosphate involves its role as an intermediate in various biochemical pathways. It is phosphorylated to 5-deoxyribulose 1-phosphate by specific kinases, which is then further processed by isomerases and aldolases to produce dihydroxyacetone phosphate and acetaldehyde . These products are then utilized in various metabolic pathways, contributing to the synthesis of nucleotides and other essential biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
5-Deoxyribose: A closely related compound where the phosphate group is absent.
5-Deoxyadenosine: Another related compound that is a byproduct of radical S-adenosylmethionine enzyme reactions.
2-Deoxyribose 5-phosphate: Similar in structure but with a hydroxyl group at the second carbon instead of a hydrogen atom.
Uniqueness
5-Deoxyribose 1-phosphate is unique due to its specific role in the salvage pathways of nucleotides and its involvement in the metabolism of nucleosides. Its ability to undergo various enzymatic reactions makes it a versatile intermediate in biochemical processes .
Propiedades
Número CAS |
86708-78-3 |
|---|---|
Fórmula molecular |
C5H11O7P |
Peso molecular |
214.11 g/mol |
Nombre IUPAC |
[(3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C5H11O7P/c1-2-3(6)4(7)5(11-2)12-13(8,9)10/h2-7H,1H3,(H2,8,9,10)/t2-,3-,4-,5?/m1/s1 |
Clave InChI |
XXQFKXPJJNBLSU-SOOFDHNKSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@H](C(O1)OP(=O)(O)O)O)O |
SMILES canónico |
CC1C(C(C(O1)OP(=O)(O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


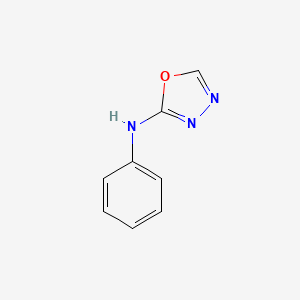
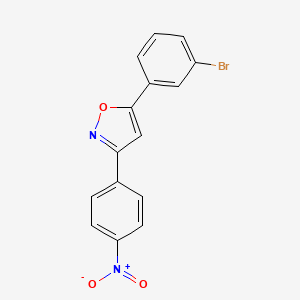
![3-(Benzo[d][1,3]dioxol-5-ylmethylene)dihydrofuran-2(3H)-one](/img/structure/B12906954.png)
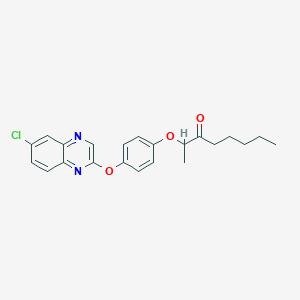
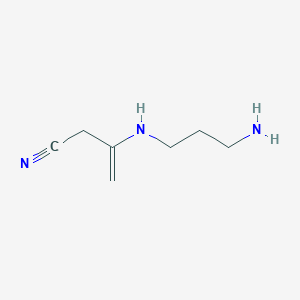
![5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906980.png)
![1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone](/img/structure/B12906986.png)

![1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline](/img/structure/B12906993.png)

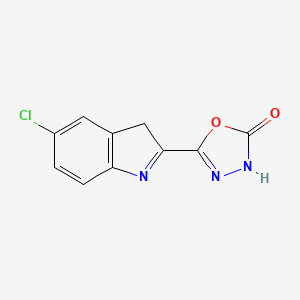
![3-(6-Methyl-2H-1,3-benzodioxol-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12907001.png)
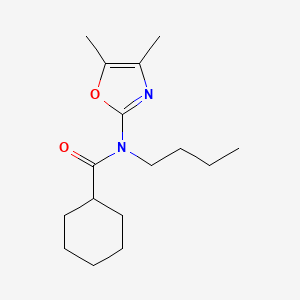
![(3S)-N-cyclopentyl-N-[(3,5-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12907015.png)
